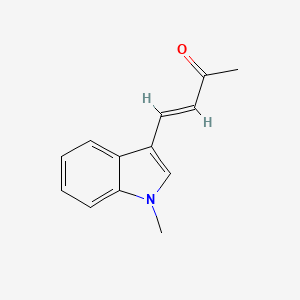

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

CAS No.: 169057-08-3

Cat. No.: VC6706416

Molecular Formula: C13H13NO

Molecular Weight: 199.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169057-08-3 |

|---|---|

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.253 |

| IUPAC Name | (E)-4-(1-methylindol-3-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |

| Standard InChI Key | HCYQBFAGILCNRB-FPLPWBNLSA-N |

| SMILES | CC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 1-methylindole moiety fused to a butenone backbone. The indole ring’s electron-rich nature and the α,β-unsaturated ketone’s electrophilic character create a conjugated system that facilitates reactions such as Michael additions and cycloadditions. The trans configuration of the alkene is stabilized by conjugation with the ketone and indole groups, as evidenced by coupling constants in ¹H NMR spectra (J ≈ 16 Hz for alkene protons) .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-(1-methylindol-3-yl)but-3-en-2-one |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| UV-Vis λ<sub>max</sub> | ~320 nm (π→π* transition) |

| Solubility | Low in water; soluble in DMSO, DCM |

Synthesis and Derivatization

Synthetic Routes

The parent compound is synthesized via acid-catalyzed condensation of 1-methylindole with butenone derivatives. For example, p-toluenesulfonic acid ( p-TSA) promotes electrophilic substitution at the indole C3 position, yielding the target product . Industrial production employs optimized conditions (e.g., inert atmospheres, controlled temperatures) to minimize side reactions like dimerization.

Derivatization into Biologically Active Compounds

4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one acts as a precursor for thiosemicarbazone ligands. In a seminal study, it was converted to 4-[1-(4-methylphenylsulfonyl)-1H-indol-3-yl]but-3-en-2-one thiosemicarbazone (HL), which forms complexes with transition metals (Zn, Cu, Co, Ni) . These complexes exhibit enhanced stability and biological activity compared to the parent ligand.

Biological Activities and Mechanisms

Antibacterial and Anti-inflammatory Effects

The Zn(II) complex exhibits broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Anti-inflammatory activity is mediated by suppression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in macrophage models.

Spectroscopic Characterization

NMR and IR Analysis

¹H NMR spectra reveal distinct resonances for the indole NH (δ ≈ 10.2 ppm, absent in 1-methyl derivatives), methyl group (δ ≈ 3.8 ppm), and alkene protons (δ ≈ 6.8–7.5 ppm) . IR spectra confirm the ketone (C=O stretch at ~1680 cm⁻¹) and indole N–H vibrations (absent in methylated analogs).

X-ray Crystallography

Single-crystal X-ray diffraction of related analogs confirms the E configuration of the alkene and planar geometry of the indole ring. Intermolecular π-π stacking interactions contribute to crystalline packing, influencing solubility and stability .

Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations predict nucleophilic attack at the β-carbon of the enone system, consistent with experimental reactivity. HOMO-LUMO gaps (~4.2 eV) suggest moderate electrophilicity, enabling selective reactions with biological nucleophiles like cysteine residues .

Molecular Docking

Docking simulations reveal that the indole moiety interacts with hydrophobic pockets of kinase enzymes, while the enone group forms hydrogen bonds with catalytic residues. These interactions underpin the compound’s role as a kinase inhibitor lead .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s versatility is highlighted in synthesizing kinase inhibitors and microtubule-targeting agents. Its methyl group enhances metabolic stability, addressing limitations of earlier indole derivatives.

Materials Science

Conjugated systems derived from this compound exhibit tunable luminescence, with applications in organic light-emitting diodes (OLEDs). Substituents on the indole ring shift emission wavelengths, enabling color modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume